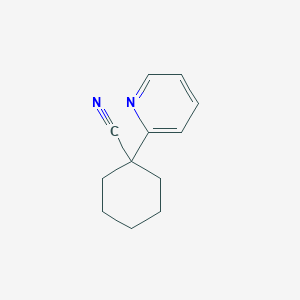

1-(Pyridin-2-yl)cyclohexanecarbonitrile

Description

BenchChem offers high-quality 1-(Pyridin-2-yl)cyclohexanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-yl)cyclohexanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-12(7-3-1-4-8-12)11-6-2-5-9-14-11/h2,5-6,9H,1,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBRLQGIVCSMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular weight of 1-(Pyridin-2-yl)cyclohexanecarbonitrile

The following technical guide provides an in-depth analysis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

1-(Pyridin-2-yl)cyclohexanecarbonitrile (CAS: 204067-32-3) is a sterically congested, quaternary amino-nitrile scaffold used primarily as an intermediate in the synthesis of central nervous system (CNS) active agents.[1][2] Its structure features a cyclohexane ring geminally substituted with a nitrile group and a 2-pyridyl moiety, creating a rigid "spiro-like" core that mimics the pharmacophores of various GPCR ligands, particularly those targeting opioid (MOP/KOP/DOP) and nociceptin (NOP) receptors.

This guide details the physicochemical profile, validated synthetic protocols, and handling standards for researchers utilizing this compound in drug discovery.

Physicochemical Profile

| Parameter | Data |

| Chemical Name | 1-(Pyridin-2-yl)cyclohexane-1-carbonitrile |

| CAS Registry Number | 204067-32-3 |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| MDL Number | MFCD11052314 |

| Physical State | Solid (typically off-white to pale yellow crystals) |

| Melting Point | 61–64 °C (Analogous range; specific polymorph dependent) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |

| pKa (Pyridine N) | ~5.2 (Estimate based on 2-alkylpyridine) |

| LogP | ~2.8 (Predicted) |

Structural Analysis & Retrosynthesis

The compound derives its utility from the gem-disubstituted carbon at the 1-position of the cyclohexane ring. This quaternary center locks the pyridine ring and the nitrile group into a fixed relative orientation, restricting conformational freedom—a desirable trait for enhancing binding affinity in drug-receptor interactions.

Retrosynthetic Logic

The most efficient disconnection relies on the formation of the cyclohexane ring via a double alkylation of a benzylic-type carbanion.

Figure 1: Retrosynthetic analysis revealing the convergent assembly from 2-pyridylacetonitrile and an alkyl dihalide.

Synthetic Protocols

Two primary methodologies are established for the synthesis of this compound. The choice depends on scale and available equipment (cryogenic vs. ambient).

Method A: Cryogenic Alkylation (High Precision)

This method utilizes Lithium Diisopropylamide (LDA) to generate the carbanion at low temperatures, minimizing polymerization side reactions of the pyridine precursor.

Reagents:

-

2-Pyridylacetonitrile (1.0 eq)

-

1,5-Dibromopentane (1.1 eq)

-

LDA (2.2 eq)

-

Anhydrous THF

Workflow:

-

Deprotonation: Cool a solution of LDA (2.2 eq) in THF to -78°C under inert atmosphere (

or Ar). -

Addition: Add 2-pyridylacetonitrile dropwise over 30 minutes. The solution will turn a deep red/orange, indicating anion formation. Stir for 40 minutes at -78°C.

-

Cyclization: Add 1,5-dibromopentane dropwise. Maintain -78°C for 1 hour, then allow the mixture to warm slowly to room temperature (20°C) overnight.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Method B: Sodium Hydride Mediated Synthesis (Scalable)

For larger batches where cryogenic cooling is impractical, Sodium Hydride (NaH) in a polar aprotic solvent system is effective.

Reagents:

-

2-Pyridylacetonitrile (1.0 eq)

-

1,5-Dibromopentane (1.1 eq)

-

NaH (60% dispersion in oil, 2.5 eq)

-

Solvent: DMSO/Et2O (1:1 mixture) or DMF

Workflow:

Figure 2: Step-by-step workflow for the NaH-mediated synthesis.

Pharmaceutical Applications

The 1-(Pyridin-2-yl)cyclohexanecarbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a precursor for:

-

Nociceptin (NOP) Receptor Ligands: The gem-disubstituted cyclohexane ring mimics the steric bulk found in potent NOP agonists/antagonists used in pain management research (e.g., analogs of J-113397).

-

NMDA Receptor Modulators: Structurally related to arylcyclohexylamines (like phencyclidine), this pyridine analog allows researchers to probe the electronic effects of the aromatic ring on NMDA channel binding without the high abuse potential of the phenyl analogs.

-

Antitussives: Precursor to compounds structurally similar to Pentoxyverine, where the ester is replaced or modified.

Key Transformation: The nitrile group is a versatile handle. It can be:

-

Hydrolyzed to the Carboxylic Acid (Precursor for amides/esters).

-

Reduced to the Primary Amine (Precursor for spiro-piperidines).

-

Reacted with Grignard reagents to form Ketones .

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizers.

References

-

Chemical Identification: AK Scientific. 1-(Pyridin-2-yl)cyclohexanecarbonitrile Product Data. Retrieved from

-

Synthetic Methodology (NaH/DMSO): LookChem. Synthesis of 1-(pyridin-2-yl)cyclohexanecarbonitrile (CAS 204067-32-3).[1][2][3][4][5][6] Retrieved from

-

Synthetic Methodology (LDA/THF): General procedure for alpha-alkylation of pyridylacetonitriles. Adapted from standard protocols described in J. Org. Chem. 1983, 48, 1678.[7]

-

Pharmaceutical Context: Google Patents. Substituted Spiro-Diaza-Derivatives as NOP Receptor Ligands. EP3402783B1. Retrieved from

-

Supplier Data: CymitQuimica. 1-(Pyridin-2-yl)cyclohexanecarbonitrile Analytical Standard. Retrieved from

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. 846541-71-7,Ethyl 5-Chloro-4,6-dihydroxynicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 204067-32-3 1-(Pyridin-2-yl)cyclohexanecarbonitrile AKSci 6903AD [aksci.com]

- 4. Building Blocks | CymitQuimica [cymitquimica.com]

- 5. 1-(Pyridin-2-yl)cyclohexanecarbonitrile [myskinrecipes.com]

- 6. CAS No.204067-32-3,1-(Pyridin-2-yl)cyclohexanecarbonitrile Suppliers [lookchem.com]

- 7. Cas 111-24-0,1,5-Dibromopentane | lookchem [lookchem.com]

Determining the Solubility Profile of 1-(Pyridin-2-yl)cyclohexanecarbonitrile in Organic Solvents: A Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for determining the solubility profile of 1-(Pyridin-2-yl)cyclohexanecarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide focuses on establishing a robust methodology, combining theoretical principles with practical, step-by-step experimental protocols. It is designed to empower researchers, chemists, and drug development professionals to systematically evaluate the solubility of this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness."[1] Poor solubility can lead to a cascade of developmental hurdles, including inefficient purification, low bioavailability, and difficulties in formulating a stable and effective dosage form.[2]

This guide focuses on 1-(Pyridin-2-yl)cyclohexanecarbonitrile, a molecule that combines a non-polar cyclohexyl group with a polar, aromatic pyridine ring and a nitrile functional group. This unique combination of moieties suggests a nuanced solubility behavior that warrants a thorough investigation. Understanding how this compound interacts with a diverse range of organic solvents is paramount for its potential development.

This document will first delve into the theoretical underpinnings of solubility, analyzing the structural features of 1-(Pyridin-2-yl)cyclohexanecarbonitrile to predict its behavior. It will then provide a detailed, field-proven experimental workflow for quantitatively measuring its solubility, followed by guidance on data analysis and presentation.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a foundational concept in solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[3] To apply this to 1-(Pyridin-2-yl)cyclohexanecarbonitrile, we must first dissect its molecular structure and infer its physicochemical properties.

Structural Analysis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile

The chemical structure of 1-(Pyridin-2-yl)cyclohexanecarbonitrile consists of three key components:

-

Cyclohexane Ring: A non-polar, saturated hydrocarbon ring that contributes to the molecule's lipophilicity.[4]

-

Pyridine Ring: A polar, aromatic heterocyclic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen atom makes pyridine basic and capable of acting as a hydrogen bond acceptor.[5][6]

-

Nitrile Group (-C≡N): A polar functional group that can also act as a hydrogen bond acceptor.[7]

The interplay of the non-polar cyclohexane moiety with the polar pyridine and nitrile groups suggests that 1-(Pyridin-2-yl)cyclohexanecarbonitrile will exhibit a wide range of solubilities in various organic solvents, depending on the solvent's polarity and hydrogen bonding capabilities.

The Influence of Solvent Polarity

Organic solvents can be broadly classified based on their polarity.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar cyclohexane portion of the molecule. Solubility in these solvents is expected to be moderate.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar pyridine and nitrile groups. They are likely to be effective solvents for this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. The pyridine and nitrile groups can act as hydrogen bond acceptors, suggesting good solubility in these solvents.

The overall solubility will be a balance between these interactions.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[5] It is a robust and reliable technique that, when paired with a validated analytical method, provides accurate and reproducible data.

Materials and Equipment

-

1-(Pyridin-2-yl)cyclohexanecarbonitrile (solid)

-

A range of organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable glass vessels with tight-fitting caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Sources

- 1. 1-Piperidinocyclohexanecarbonitrile - Labchem Catalog [www2.labchem.com.my]

- 2. 1-Piperidinocyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-piperidinocyclohexanecarbonitrile - Wikidata [wikidata.org]

- 5. 1-PIPERIDINOCYCLOHEXANECARBONITRILE [drugs.ncats.io]

- 6. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]

- 7. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]

The Emerging Therapeutic Potential of Pyridine-Based Cyclohexanecarbonitrile Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility have made it a privileged structure in the design of novel therapeutic agents.[2] This guide delves into a specific, yet promising, class of pyridine derivatives: those fused or substituted with a cyclohexanecarbonitrile moiety. We will explore the synthetic rationale, potential therapeutic applications, and key structure-activity relationships of these compounds, providing a technical roadmap for researchers in the field.

The Pyridine Nucleus: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring, an isostere of benzene, is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom significantly influences the ring's electronic properties, imparting a dipole moment and making it more polar and water-soluble than benzene. These characteristics are highly desirable in drug design as they can improve a molecule's pharmacokinetic profile.

Pyridine derivatives have demonstrated a vast spectrum of biological activities, including:

-

Anticancer: Many pyridine-based molecules have shown potent antiproliferative activity against various cancer cell lines.[1][2][3][4][5]

-

Antimicrobial: The pyridine scaffold is found in numerous antibacterial and antifungal agents.[6][7]

-

Anti-inflammatory: Certain pyridine derivatives have been shown to possess significant anti-inflammatory properties.

-

Antiviral: The pyridine nucleus is a key component in several antiviral drugs.[6]

-

Antidiabetic: Some pyridine derivatives have been investigated for their potential in managing diabetes.[8]

The carbonitrile group (-C≡N) is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can influence the overall shape of a molecule, impacting its binding to biological targets. Furthermore, the nitrile group can be a key pharmacophoric element in enzyme inhibitors.

The cyclohexane ring provides a three-dimensional scaffold that can be used to orient substituents in specific spatial arrangements, which is crucial for optimizing interactions with a biological target. The combination of these three moieties—pyridine, cyclohexanecarbonitrile—creates a unique chemical space with the potential for developing novel therapeutics with high potency and selectivity.

Synthetic Strategies: Building the Pyridine-Based Cyclohexanecarbonitrile Core

The synthesis of pyridine-based cyclohexanecarbonitrile derivatives can be approached through several strategic pathways. A key method involves the construction of a highly substituted pyridine ring followed by the formation of the cyclohexanecarbonitrile moiety, often through an intramolecular cyclization.

Multi-Component Reactions for the Synthesis of Highly Functionalized Pyridines

One of the most efficient methods for synthesizing polysubstituted pyridines is through one-pot multi-component reactions (MCRs).[9][10][11][12] These reactions offer several advantages, including high atom economy, reduced reaction times, and the ability to generate molecular diversity in a single step.[9]

A common approach involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a β-dicarbonyl compound in the presence of a catalyst.[13][14]

Illustrative Synthetic Pathway:

A plausible synthetic route to a pyridine-dicarbonitrile precursor suitable for subsequent cyclization is the one-pot reaction of an aromatic aldehyde, malononitrile, and a suitable primary amine or ammonium acetate. This reaction typically proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to yield a 2-amino-3,5-dicarbonitrile pyridine derivative.[5][15]

Caption: General workflow for the one-pot synthesis of pyridine-dicarbonitrile precursors.

The Thorpe-Ziegler Reaction: A Key Cyclization Step

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[16][17][18][19][20] This reaction is particularly useful for the synthesis of cyclic β-enaminonitriles from α,ω-dinitriles, which can then be hydrolyzed to form cyclic ketones.[16][18][19][20]

In the context of synthesizing pyridine-based cyclohexanecarbonitriles, a precursor containing two nitrile groups separated by a suitable carbon chain attached to the pyridine ring would be required. The Thorpe-Ziegler reaction would then facilitate the intramolecular cyclization to form the desired cyclohexanecarbonitrile ring.

Proposed Cyclization Pathway:

Caption: Proposed Thorpe-Ziegler cyclization to form a pyridine-based cyclohexanone.

Therapeutic Potential and Structure-Activity Relationships (SAR)

While the specific biological activities of pyridine-based cyclohexanecarbonitrile derivatives are not yet extensively documented in publicly available literature, we can infer their potential from the known activities of closely related pyridine-carbonitrile compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine-carbonitrile derivatives.[1][2][3][4][5] These compounds have been shown to inhibit various cancer cell lines, including breast, lung, and colon cancer.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[5]

Structure-Activity Relationship Insights:

-

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence anticancer activity. Electron-withdrawing groups have been shown to enhance activity in some cases.

-

The Amino Group at C2: The presence of an amino group at the C2 position of the pyridine ring is a common feature in many biologically active pyridine-dicarbonitrile derivatives.[5][15]

-

Aryl Substitution at C4: The nature of the aryl group at the C4 position can modulate the compound's potency and selectivity.[5]

| Compound Class | Key Structural Features | Observed Anticancer Activity | Reference |

| Pyridine-urea derivatives | Urea linkage on the pyridine ring | Potent anti-proliferative activity against breast cancer cell lines (e.g., MCF-7). | [1] |

| 2-Amino-pyridine-3,5-dicarbonitriles | Dicarbonitrile and amino functionalities | Cytotoxicity against various cancer cell lines, potential CDK2 inhibition. | [5] |

| Pyridine-pyrazole hybrids | Fused pyridine and pyrazole rings | Potential against breast cancer cells. | [21] |

Antimicrobial Activity

Pyridine-carbonitrile derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[6][7] The mechanism of action can involve the disruption of microbial cell walls or the inhibition of essential enzymes.

Structure-Activity Relationship Insights:

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the pyridine and any attached rings, can affect its ability to penetrate microbial cell membranes.

-

Thioether Linkages: The introduction of a thioether linkage at the C6 position of the pyridine ring has been shown to be beneficial for antimicrobial activity in some 2-amino-pyridine-3,5-dicarbonitrile derivatives.[15]

| Compound Class | Key Structural Features | Observed Antimicrobial Activity | Reference |

| N-alkylated pyridine salts | Quaternary nitrogen in the pyridine ring | Antibacterial and antibiofilm activity against S. aureus and E. coli. | [6] |

| Pyridine-thienopyridine hybrids | Fused pyridine and thiophene rings | Good to strong activity against E. coli, B. mycoides, and C. albicans. | [7] |

| 2-Amino-6-(arylthio)pyridine-3,5-dicarbonitriles | Thioether at C6 | Inhibition of α-glucosidase, potential antidiabetic and antimicrobial applications. | [22] |

Experimental Protocol: Synthesis of a Representative Pyridine-Dicarbonitrile Precursor

This section provides a detailed, step-by-step methodology for the synthesis of a 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile, a key intermediate for the potential synthesis of pyridine-based cyclohexanecarbonitrile derivatives.

Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenyl-pyridine-3,5-dicarbonitrile

Materials:

-

4-Chlorobenzaldehyde

-

Malononitrile

-

Aniline

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 mmol) and malononitrile (2 mmol) in ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add aniline (1 mmol) followed by anhydrous zinc chloride (0.09 mol) as a catalyst.

-

Reaction: Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.

-

Isolation of Product: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-amino-4-(4-chlorophenyl)-6-phenyl-pyridine-3,5-dicarbonitrile.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validating System:

-

TLC Monitoring: Regular monitoring of the reaction by TLC will confirm the consumption of starting materials and the formation of the product.

-

Spectroscopic Analysis: The spectroscopic data should be consistent with the proposed structure. For example, the ¹H NMR spectrum should show the characteristic signals for the aromatic protons and the amino group. The IR spectrum should show the characteristic absorption bands for the nitrile (C≡N) and amino (N-H) groups.

-

Melting Point: A sharp melting point of the recrystallized product indicates its purity.

Future Directions and Conclusion

The exploration of pyridine-based cyclohexanecarbonitrile derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide, particularly the combination of multi-component reactions and the Thorpe-Ziegler cyclization, provide a robust framework for accessing this unique chemical scaffold.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full characterization of a library of pyridine-based cyclohexanecarbonitrile derivatives with diverse substitution patterns.

-

Biological Screening: Comprehensive biological screening of these compounds against a panel of cancer cell lines, microbial strains, and other relevant biological targets.

-

Structure-Activity Relationship Studies: Elucidation of detailed SAR to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

-

Computational Modeling: Utilization of molecular docking and other computational tools to understand the binding modes of these compounds with their biological targets and to rationalize the observed SAR.

References

- Mansour, E. et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives.

- Furdui, B. et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6543.

- Grokipedia. (n.d.). Thorpe reaction.

- Abdel-Wahab, B. F. et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1298, 137021.

- Abdelgawad, M. A. et al. (2018).

- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.

- El-Zahabi, M. A. et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Al-Azhar Journal of Pharmaceutical Sciences, 68(2), 64-81.

- Wikipedia. (n.d.). Thorpe reaction.

- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

- Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.

- Akhtar, S. et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal of Science and Advanced Technology, 5(5).

- Chandran, E. A. et al. (2023). One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. Future Medicinal Chemistry, 15(12), 1069-1089.

- Benchchem. (n.d.). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.

- Shaker, M. et al. (2012). A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α, α'-bis(arylidene) cycloalkanones an. Journal of the Serbian Chemical Society, 77(10), 1335-1343.

- Abd El‐Lateef, H. M. et al. (2023).

- Al-Ghorbani, M. et al. (2021). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Tropical Journal of Pharmaceutical Research, 20(10), 2127-2133.

- Request PDF. (2025). The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds.

- Al-Issa, S. A. (2018).

- Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities.

- Organic Chemistry Portal. (n.d.). A new mild method for the one-pot synthesis of pyridines.

- Wang, Y. et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)

- Zang, H. et al. (2018). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Journal of the Iranian Chemical Society, 15(10), 2315-2323.

- Arumugam, N. et al. (2016). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1642-1652.

- Request PDF. (n.d.). Synthesis, In vitro and In silico Screening of 2-Amino-4-Aryl-6-(phenylthio) pyridine-3,5-dicarbonitriles as Novel α-Glucosidase Inhibitors.

- Shaker, M. et al. (2012). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. International Journal of Organic Chemistry, 2(3), 254-260.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijsat.org [ijsat.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journaljpri.com [journaljpri.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 19. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicity and Safe Handling of 1-(Pyridin-2-yl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Precautionary Approach to a Novel Compound

1-(Pyridin-2-yl)cyclohexanecarbonitrile is a molecule of interest in synthetic and medicinal chemistry. Its structure, combining a pyridine ring, a cyclohexane scaffold, and a nitrile functional group, suggests potential applications as a chemical intermediate. However, these same structural motifs are present in compounds with known, significant toxicity. In the absence of direct toxicological studies on this specific molecule, a conservative and precautionary approach is paramount.

This technical guide provides a detailed, inferred toxicological profile and safety recommendations for 1-(Pyridin-2-yl)cyclohexanecarbonitrile. By examining the known hazards of its core components—the nitrile group, the cyclohexane ring, and the pyridine moiety—we can construct a robust framework for safe handling and risk mitigation. The primary analogs referenced in this assessment include 1-Piperidinocyclohexanecarbonitrile (PCC), a close structural relative and a known toxic precursor to phencyclidine (PCP), and Cyclohexanecarbonitrile, which provides specific data on the toxicity of the cyanocyclohexane group.[1][2][3][4]

The causality behind this analog-based approach is rooted in the principles of toxicology, where the structure of a molecule often dictates its biological activity and potential for harm. The nitrile group, for instance, is a well-documented toxophore, capable of metabolic release of cyanide. Therefore, protocols for handling this compound must be designed with the highest level of caution, assuming a high degree of toxicity until proven otherwise.

Caption: Structural relationship of the target compound to its key analogs.

Inferred Physicochemical Properties and Identification

Understanding the physical state and solubility of a compound is the first step in assessing exposure risk. While experimental data is absent, properties can be inferred from close analogs.

| Property | Inferred Value / Observation | Rationale / Source Analog |

| Molecular Formula | C₁₂H₁₄N₂ | - |

| Molecular Weight | 186.26 g/mol | - |

| Physical Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogs like Cyclohexanecarbonitrile (liquid) and PCC (solid).[5] |

| Solubility | Likely soluble in common organic solvents (e.g., ethers, alcohols). | A common property for organic compounds of this nature.[6] |

| Melting Point | Estimated range: 11-64 °C | Wide range based on Cyclohexanecarbonitrile (11°C) and PCC (~61-64°C).[6][7] |

| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolated from analogs which have high boiling points.[6] |

Toxicological Profile: A Synthesis of Analog Data

The toxicological assessment is built upon the known hazards of the nitrile functional group and the high acute toxicity observed in its closest structural analogs.

Acute Toxicity

The primary and most immediate danger associated with this compound class is high acute toxicity upon ingestion, skin contact, or inhalation. The data from analogs is alarming and underscores the need for stringent handling protocols. Studies on mice have shown that 1-Piperidinocyclohexanecarbonitrile (PCC) is significantly more toxic than its illicit drug product, phencyclidine (PCP).[2][4]

Table of Acute Toxicity Data from Analog Compounds:

| Compound | Route | Species | LD50 Value | Citation |

| 1-Piperidinocyclohexanecarbonitrile (PCC) | Intraperitoneal | Mouse | 30 mg/kg | [8] |

| 1-Piperidinocyclohexanecarbonitrile (PCC) | Oral | Mouse | 133 mg/kg | [8] |

| Cyclohexanecarbonitrile | Oral | Rat | 80 mg/kg | [3] |

| Cyclohexanecarbonitrile | Dermal | - | Toxic if absorbed through skin | [3][9] |

| Cyclohexanecarbonitrile | Inhalation | - | Toxic if inhaled | [3] |

Expert Insight: The intraperitoneal LD50 of 30 mg/kg for PCC is indicative of very high toxicity.[8] The mechanism is likely related to the metabolic release of cyanide, a potent inhibitor of cellular respiration. The oral toxicity of both PCC and Cyclohexanecarbonitrile is also classified as high.[3][8] Given these data points, it is scientifically prudent to assume that 1-(Pyridin-2-yl)cyclohexanecarbonitrile is highly toxic via all routes of exposure.

Irritation and Sensitization

-

Skin Irritation: Analogs are documented as causing skin irritation. Prolonged or repeated exposure should be avoided.

-

Eye Irritation: Serious eye irritation is a documented hazard for this class of compounds.[8]

-

Respiratory Irritation: May cause respiratory irritation.[9]

-

Sensitization: Some related compounds may cause an allergic skin reaction.[8]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available for 1-(Pyridin-2-yl)cyclohexanecarbonitrile or its close analogs regarding long-term toxic effects. Standard laboratory practice dictates treating any novel chemical intermediate with unknown long-term effects as a potential carcinogen or reproductive toxin. Neither the IARC nor NTP have classified the key analogs as carcinogens.[8][9]

Experimental Protocols: Risk Assessment and Safe Handling

The following protocols are not for the synthesis or use of the compound but are self-validating systems for ensuring laboratory safety.

Protocol for Initial Handling of a Novel Compound

This workflow ensures that risk is assessed and controlled before any experimental work begins.

-

Information Gathering: Conduct a thorough literature and MSDS search for the target compound and its closest structural analogs. (As performed for this guide).

-

Analog Hazard Assessment: Based on the gathered data, identify the primary toxophores (e.g., nitrile group) and the highest observed toxicities from analogs.

-

Assume Worst-Case Scenario: Classify the novel compound based on the highest level of toxicity found in its analogs. For 1-(Pyridin-2-yl)cyclohexanecarbonitrile, this means classifying it as highly toxic (oral, dermal, inhalation) and a severe eye/skin irritant.

-

Control Banding: Select engineering controls and Personal Protective Equipment (PPE) appropriate for this high hazard level. This includes a certified chemical fume hood, designated handling areas, and appropriate gloves and eye protection.

-

Develop Standard Operating Procedure (SOP): Create a written SOP detailing the specific handling, storage, and emergency procedures for the compound before it is synthesized or used.

-

Peer Review: Have the hazard assessment and SOP reviewed by another qualified scientist and the institutional safety officer.

Caption: Workflow for a self-validating safety protocol.

Personal Protective Equipment (PPE) and Engineering Controls

The choice of PPE is dictated by the high acute toxicity and irritant nature of the compound's analogs.

-

Engineering Controls: All manipulations (weighing, transfers, reactions) must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[3][10][11] The facility should be equipped with an accessible safety shower and eyewash station.[3][10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for neat transfers. Gloves must be changed immediately if contamination is suspected.[9][10]

-

Eye Protection: Chemical safety goggles with side-shields are mandatory.[10] A face shield should be worn in situations with a higher risk of splashes.

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher splash potential, an impervious apron is recommended.[10]

-

Hygiene Measures: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Emergency and First Aid Procedures

These procedures are based on the MSDS of highly toxic nitrile compounds.[3][12] Immediate medical attention is critical in all cases of exposure.

-

Inhalation: Immediately move the victim to fresh air.[10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[10] Call emergency medical services immediately.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or physician immediately.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][12] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

-

Disposal: All waste material must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[9][10]

Conclusion

While direct toxicological data for 1-(Pyridin-2-yl)cyclohexanecarbonitrile is unavailable, a comprehensive analysis of its structural analogs paints a clear picture of a potentially highly hazardous substance. The presence of the nitrile group on a cyclohexane scaffold, as seen in the highly toxic compounds 1-Piperidinocyclohexanecarbonitrile and Cyclohexanecarbonitrile, demands that this compound be handled with the utmost care. All operations should be conducted under the assumption of high acute toxicity via all routes of exposure and with stringent engineering controls and personal protective equipment in place. Empirical toxicological testing is required to fully characterize the risk profile of this molecule.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15). Sigma-Aldrich.

- Safety Data Sheet - Cayman Chemical. (2025, August 7). Cayman Chemical.

- Safety Data Sheet - MedchemExpress.com. (2026, February 6). MedchemExpress.com.

- sigma-aldrich - Safety Data Sheet. (2010, March 13). Sigma-Aldrich.

- Cyclohexanecarbonitrile - Apollo Scientific. Apollo Scientific.

- SAFETY DATA SHEET - TCI Chemicals. (2025, May 27). TCI Chemicals.

- 1-Piperidine Cyclohexane Carbonitrile - ChemBK. (2024, April 9). ChemBK.

- 1-Piperidinocyclohexanecarbonitrile, a toxic precursor of phencyclidine - PubMed. PubMed.

- Cyclohexanecarbonitrile - Sigma-Aldrich. Sigma-Aldrich.

- Pyridine-2-carbonitrile - PubChem. NIH.

- 1-Piperidinocyclohexanecarbonitrile - CymitQuimica. CymitQuimica.

- Material Safety Data Sheet - Cyclohexanecarbonitrile - Cole-Parmer. Cole-Parmer.

- Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2) - Cheméo. Cheméo.

- Pyrolytic fate of piperidinocyclohexanecarbonitrile, a contaminant of phencyclidine, during smoking - PubMed. PubMed.

- Evidence for toxic precursors in illicit phencyclidine preparations - Johns Hopkins University. Johns Hopkins University.

- Organic Syntheses Procedure. Organic Syntheses.

- CAS 3867-15-0: 1-Piperidinocyclohexanecarbonitrile - CymitQuimica. CymitQuimica.

- Cyclohexanecarbonitrile Property - ChemicalBook. ChemicalBook.

Sources

- 1. 1-Piperidinocyclohexanecarbonitrile, a toxic precursor of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Piperidinocyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. CAS 3867-15-0: 1-Piperidinocyclohexanecarbonitrile [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. 766-05-2 CAS MSDS (Cyclohexanecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

pKa Values and Basicity of the Pyridine Ring in Cyclohexanecarbonitriles: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of pyridine rings substituted with cyclohexanecarbonitrile scaffolds.[1] Targeted at medicinal chemists and structural biologists, this document elucidates the electronic and stereochemical mechanisms—specifically inductive effects and conformational isomerism—that modulate the basicity of the pyridine nitrogen. We provide estimated pKa values derived from Hammett substituent constants and conformational analysis, alongside detailed experimental protocols for their precise determination.

Introduction: The Scaffold in Medicinal Chemistry

The pyridine-cyclohexanecarbonitrile motif is a privileged structure in drug discovery, appearing in inhibitors for targets such as Cathepsin K (e.g., Odanacatib analogs) and Phosphodiesterase (PDE) .[1] The basicity of the pyridine nitrogen is a critical physicochemical parameter (PCP) that influences:

-

Solubility: Protonation at physiological pH (7.[1]4) enhances aqueous solubility.[1]

-

Binding Affinity: The unprotonated nitrogen often acts as a hydrogen bond acceptor in the active site.

-

Permeability: The neutral species is required for passive membrane diffusion.

Understanding how the electron-withdrawing nitrile (-CN) group influences the pyridine pKa through the aliphatic cyclohexane spacer is essential for fine-tuning these properties.

Theoretical Framework: Electronic Effects

Baseline Basicity

The pKa of the conjugate acid of unsubstituted pyridine is 5.23 . Substituents modify this value via Inductive (

-

Alkyl Groups (+I): Electron-donating groups (e.g., methyl, cyclohexyl) stabilize the pyridinium cation, increasing basicity.[1]

-

Reference: 4-Cyclohexylpyridine pKa

6.0.[1]

-

-

Nitrile Group (-I): The cyano group is a strong electron-withdrawing group (

). It destabilizes the positive charge on the pyridinium nitrogen, decreasing basicity.[1]

Transmission through the Cyclohexane Spacer

Unlike aromatic systems where effects are transmitted via resonance (

Structural Isomers

We analyze two primary regioisomers:

-

Geminal (1,1-substitution): Pyridine and Nitrile on the same carbon.[1]

-

Distal (1,4-substitution): Pyridine and Nitrile at opposite ends of the ring.[1]

Figure 1: Transmission of electronic effects from the nitrile group to the pyridine ring.

Structural Analysis and pKa Estimates

1-(Pyridin-4-yl)cyclohexanecarbonitrile (Geminal)

In this scaffold, the nitrile is attached to the same carbon as the pyridine.

-

Distance: 2 bonds from Pyridine ring C, 3 bonds from N.[1]

-

Effect: Strong Inductive withdrawal.[1]

-

Estimated pKa: The strong -I effect overcomes the weak +I of the cyclohexyl ring.

-

Prediction: pKa

3.8 – 4.2 (Significantly less basic than pyridine).[1]

-

4-(Pyridin-4-yl)cyclohexanecarbonitrile (Distal)

Here, the nitrile is 4 carbons away.[1]

-

Distance: 5 bonds from Pyridine ring C.[1]

-

Effect: Weak Inductive withdrawal due to distance attenuation.[1]

-

Baseline: 4-Cyclohexylpyridine (

6.0).[1] -

Shift: The distal -CN typically lowers pKa by 0.4–0.6 units in similar aliphatic acids.[1]

-

Estimated pKa:

5.4 – 5.6 .[1]

Stereochemical Impact: Cis vs. Trans

Conformational analysis is required to distinguish the isomers.

-

A-Values: Pyridine (

kcal/mol) -

Preference: The bulky pyridine group will lock into the Equatorial position in both isomers.

| Isomer | Conformation | Description | Solvation & Field Effect | Estimated pKa |

| Trans-1,4 | Diequatorial | Py(eq) - CN(eq) | Groups are furthest apart.[1] Pyridinium is well-solvated.[1] | ~5.5 |

| Cis-1,4 | Axial-Equatorial | Py(eq) - CN(ax) | CN is axial.[1] Through-space field effect from CN dipole is stronger.[1] | ~5.2 |

Summary of pKa Values

The following table summarizes the estimated pKa values for use in lead optimization.

| Compound Structure | Substitution Pattern | Electronic Effect | Estimated pKa |

| Pyridine (Ref) | Unsubstituted | N/A | 5.23 |

| 4-Methylpyridine | 4-Alkyl | +I (Weak) | 6.02 |

| 4-Cyclohexylpyridine | 4-Cycloalkyl | +I (Weak) | ~6.0 |

| 1-(Pyridin-4-yl)-c-hex-CN | Geminal (1,[1]1) | Strong -I | 3.8 - 4.2 |

| Trans-4-(Pyridin-4-yl)-c-hex-CN | Distal (1,[1]4) | Weak -I | 5.4 - 5.6 |

| Cis-4-(Pyridin-4-yl)-c-hex-CN | Distal (1,[1]4) | Weak -I + Field | 5.1 - 5.3 |

Experimental Protocols

To validate these theoretical values, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility

-

Preparation: Dissolve 2-5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent (Methanol/Water 50:[1]50) and extrapolate to 0% organic via Yasuda-Shedlovsky extrapolation.[1]

-

Acidification: Add standardized HCl (0.1 M) to lower pH to ~2.5.

-

Titration: Titrate with standardized KOH (0.1 M) under inert atmosphere (

) at 25°C. -

Data Analysis: Plot pH vs. Volume of base. The pKa is the pH at the half-equivalence point (inflection). Use Bjerrum plot analysis for precision.[1]

NMR-pH Titration (For Low Solubility/Isomer Mixtures)

Ideal for distinguishing cis/trans mixtures without separation.[1]

-

Sample: Prepare a 1 mM solution in

(or -

Buffer Series: Prepare NMR tubes adjusted to pH values ranging from 2.0 to 8.0 in 0.5 unit increments. Measure pH ex situ using a micro-electrode (correct for Deuterium isotope effect:

).[1] -

Measurement: Record

NMR for each sample. Monitor the chemical shift of the Pyridine C2-H or C3-H protons. -

Calculation: Fit the chemical shift (

) vs. pH data to the Henderson-Hasselbalch equation:

Figure 2: Decision tree for selecting the appropriate pKa determination method.

Implications for Drug Design

-

Lysosomotropic Agents: Compounds with pKa > 6.5 tend to accumulate in lysosomes (pH ~5).[1] The lower pKa of the nitrile-substituted pyridines (5.1–5.6) suggests reduced lysosomal trapping compared to alkyl-pyridines.[1]

-

Selectivity: The subtle pKa difference between cis and trans isomers can be exploited to fine-tune off-target binding if the target active site has specific protonation requirements.

-

Metabolic Stability: The electron-withdrawing nitrile group deactivates the pyridine ring towards oxidative metabolism (e.g., N-oxidation), potentially improving half-life.[1]

References

-

Linnell, R. H. (1960).[1] Dissociation Constants of Pyridine and Some Substituted Pyridines. Journal of Organic Chemistry. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Eliel, E. L. (1965).[1] Conformational Analysis of Cyclohexanes. Angewandte Chemie International Edition. Link

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1]

-

Williams, R. (2022).[1][3] pKa Data Compilation. Organic Chemistry Data. Link

Sources

Crystal Structure Analysis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile

This guide details the crystal structure analysis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile (CAS 204067-32-3), a critical pharmaceutical intermediate and structural analog to the 1-phenylcyclohexanecarbonitrile scaffold used in arylcyclohexylamine synthesis.

This technical document is structured to serve as a procedural and analytical blueprint for researchers, synthesizing known crystallographic data of the isostructural phenyl analog with the specific electronic and steric properties of the pyridine derivative.

Technical Guide & Analytical Protocol

Executive Summary & Compound Profile

1-(Pyridin-2-yl)cyclohexanecarbonitrile represents a class of gem-disubstituted cyclohexanes where a bulky heteroaryl group and a nitrile group occupy the same carbon (C1). Structural analysis is pivotal for determining the conformational preference (axial vs. equatorial) of the pyridine ring, which dictates the stereochemical outcome of subsequent reactions (e.g., Grignard additions or reductive decyanations).

| Property | Data |

| IUPAC Name | 1-(Pyridin-2-yl)cyclohexane-1-carbonitrile |

| CAS Number | 204067-32-3 |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| Hybridization (C1) | sp³ (Quaternary center) |

| Key Structural Feature | Geminal disubstitution (Pyridine/CN) on cyclohexane |

| Primary Application | Intermediate for NMDA receptor antagonists, antitussives, and LSD1 inhibitors |

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), the compound must be synthesized with high regiochemical purity. The presence of the pyridine nitrogen introduces basicity absent in the phenyl analog, influencing crystallization solvent choice.

Synthesis Route (Alkylation)

The most reliable route involves the dialkylation of 2-pyridylacetonitrile.

-

Reagents : 2-Pyridylacetonitrile, 1,5-Dibromopentane, NaH (or KOtBu).

-

Solvent : DMSO or THF/DMF (anhydrous).

-

Mechanism : Double nucleophilic substitution closing the cyclohexane ring.

Crystallization Methodology

Unlike the phenyl analog, the pyridine ring can act as a hydrogen bond acceptor.

-

Method A (Slow Evaporation) : Dissolve 50 mg in Ethanol/Ethyl Acetate (1:1) . The pyridine nitrogen may accept H-bonds from ethanol, aiding lattice formation.

-

Method B (Vapor Diffusion) : Dissolve in minimal Dichloromethane ; diffuse Hexane or Pentane into the solution. This is preferred to avoid solvation if a non-solvated structure is desired.

-

Target Morphology : Colorless prisms or blocks.

Experimental Workflow Diagram

The following diagram outlines the critical path from crude synthesis to refined structure.

Caption: Workflow for isolating and solving the crystal structure of 1-(Pyridin-2-yl)cyclohexanecarbonitrile.

Structural Analysis & Expected Features

When analyzing the solved structure, specific attention must be paid to the geometry of the cyclohexane ring and the orientation of the pyridine substituent.

Conformational Analysis (The "Chair" Flip)

The cyclohexane ring will adopt a chair conformation . The critical structural question is the orientation of the bulky Pyridin-2-yl group versus the linear Cyano (-CN) group.

-

Thermodynamic Preference : In 1-phenylcyclohexanecarbonitrile, the Phenyl group prefers the Equatorial position (approx. 1.5:1 ratio over axial in equilibrium) due to 1,3-diaxial interactions.

-

Pyridine Specifics : The pyridine ring is slightly smaller than a phenyl ring but has a lone pair.

-

Scenario A (Pyridine Equatorial) : The -CN group is Axial. This minimizes steric clash of the aromatic ring with cyclohexane protons but places the nitrile in a 1,3-diaxial relationship (which is energetically tolerable due to the "rod-like" shape of -CN).

-

Scenario B (Pyridine Axial) : Less likely in the solid state unless crystal packing forces (e.g., pi-stacking) dominate.

-

Intermolecular Interactions

-

Pi-Stacking : The pyridine rings may stack in an offset face-to-face or edge-to-face arrangement, typical of aromatic nitriles.

-

C-H···N Interactions : The pyridine nitrogen (N_py) is a strong acceptor. Look for short contacts between N_py and acidic protons (e.g., the alpha-protons of the cyclohexane ring of a neighboring molecule).

-

Dipole Alignment : The nitrile group has a strong dipole (~4.0 D). Structures often align in anti-parallel chains to cancel these dipoles.

Comparative Data: Phenyl vs. Pyridine Analog

The structure of the phenyl analog (1-phenylcyclohexanecarbonitrile) serves as the reference standard [1].

| Feature | 1-Phenyl Analog (Ref [1]) | 1-Pyridyl Analog (Expected) |

| Crystal System | Orthorhombic | Orthorhombic or Monoclinic |

| Space Group | P2₁2₁2₁ (Chiral/Polar) | P2₁/c (Centrosymmetric) or P2₁2₁2₁ |

| Aromatic Orientation | Equatorial | Equatorial (Predicted) |

| CN Orientation | Axial | Axial (Predicted) |

| Packing Forces | vdW, weak C-H···pi | C-H···N(py), Dipole-Dipole |

Analytical Logic for Structure Solution

The following decision tree illustrates the logic used during the refinement process to distinguish the correct structure, particularly focusing on the N-atom assignment in the pyridine ring (distinguishing C vs N in the aromatic ring).

Caption: Refinement logic for distinguishing the pyridine nitrogen atom within the aromatic ring.

References

-

Ra, C. S., & Kim, Y. S. (1997). Stereochemical course of the reductive decyanation of two stereoisomeric 4-t-butyl-1-phenylcyclohexanecarbonitriles. Bulletin of the Korean Chemical Society, 18(2), 151-153. (Contains crystal data for 1-phenylcyclohexanecarbonitrile: Orthorhombic P2₁2₁2₁, a=11.312 Å).[1]

-

Overberger, C. G., et al. (1949).[2] Azo-bis-nitriles.[2] The decomposition of azo compounds derived from cycloalkanones. Journal of the American Chemical Society, 71(8), 2661-2666. (Foundational synthesis of gem-disubstituted nitriles).

-

National Center for Advancing Translational Sciences (NCATS). 1-Piperidinocyclohexanecarbonitrile (PCC) and related analogs. Inxight Drugs Database. (Context for pharmaceutical relevance of the scaffold).

- CSD (Cambridge Structural Database). Search for analog: alpha-phenyl-2-pyridineacetonitrile (Refcode: QQQAUC).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile

Executive Summary

This application note details the optimized protocol for synthesizing 1-(pyridin-2-yl)cyclohexanecarbonitrile from 2-pyridylacetonitrile . This transformation constructs a quaternary carbon center via a double alkylation (cycloalkylation) using 1,5-dibromopentane.

While traditional methods employ hazardous anhydrous bases (e.g., NaH, NaNH₂), this guide prioritizes a Phase-Transfer Catalysis (PTC) approach. The PTC method offers superior scalability, safety, and operational simplicity, utilizing 50% aqueous sodium hydroxide and a quaternary ammonium catalyst. This scaffold is a critical pharmacophore in the synthesis of anticholinergics, antihistamines, and antiarrhythmic agents (analogous to Disopyramide precursors).

Reaction Mechanics & Strategic Analysis

The Challenge of Quaternary Carbon Formation

Synthesizing gem-disubstituted cycloalkanes requires overcoming significant steric hindrance. The

Mechanism of Action

The reaction proceeds via a stepwise dialkylation mechanism:

-

Interfacial Deprotonation: The phase-transfer catalyst (Q⁺X⁻) transports hydroxide ions from the aqueous phase to the organic interface, deprotonating the nitrile to form a carbanion.

-

First Alkylation: The carbanion attacks 1,5-dibromopentane via

. -

Intramolecular Cyclization: A second deprotonation occurs, followed by a rapid intramolecular

attack to close the cyclohexane ring.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical intramolecular cyclization step.

Experimental Protocol

Reagents & Materials

| Component | Role | Equiv. | CAS No.[1][2][3][4][5] | Notes |

| 2-Pyridylacetonitrile | Substrate | 1.0 | 2739-97-1 | Commercial grade, >98% |

| 1,5-Dibromopentane | Electrophile | 1.1 | 111-24-0 | Clear liquid; check for yellowing (degradation) |

| NaOH (50% aq) | Base | 4.0 | 1310-73-2 | Prepare fresh or use commercial solution |

| TEBA | Catalyst | 0.05 | 56-37-1 | Benzyltriethylammonium chloride |

| Toluene | Solvent | N/A | 108-88-3 | Optional (can run neat) |

Step-by-Step Methodology

Step 1: Reactor Setup

-

Vessel: 3-neck round-bottom flask equipped with a mechanical stirrer (overhead stirring is mandatory for PTC), reflux condenser, and internal thermometer.

-

Atmosphere: Flush with Nitrogen (

) to prevent oxidative degradation, though PTC protects the anion to some extent.

Step 2: Reagent Charging

-

Charge 2-pyridylacetonitrile (1.0 equiv) and 1,5-dibromopentane (1.1 equiv) into the flask.

-

Add TEBA (0.05 equiv).

-

Optional: Add Toluene (2-3 volumes) if the scale is small (<10g) to ensure good mixing. For larger scales, the neat reagents often suffice.

Step 3: Initiation (The Exotherm)

-

Cool the mixture to 0–5°C using an ice bath.

-

Add 50% NaOH (4.0 equiv) dropwise via an addition funnel over 30–60 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature

during addition. -

Observation: The mixture will turn from clear/yellow to a deep orange/red (characteristic of the pyridyl-stabilized carbanion).

-

Step 4: Reaction Phase

-

Once addition is complete, remove the ice bath.

-

Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir Vigorously (>600 RPM). The rate of reaction is diffusion-controlled; the interface surface area determines the kinetics.

-

Monitor by HPLC or GC after 3 hours. (Target conversion >98%).

Step 5: Workup

-

Dilute the reaction mixture with Water (5 volumes) and Toluene (or MTBE).

-

Separate the phases. Extract the aqueous layer twice with Toluene.

-

Wash combined organics with:

-

Water (

) -

10% HCl (Careful! This extracts the pyridine product into the aqueous phase). See Purification Strategy below.

-

Alternative Wash: Wash with Brine to remove catalyst, keep product in organic phase.

-

-

Dry over anhydrous

and concentrate under reduced pressure.

Step 6: Purification

-

Distillation: The crude oil can be distilled under high vacuum (<1 mmHg).

-

Crystallization: If the product solidifies (melting point is often low, ~40-50°C for similar analogs), recrystallize from Isopropanol/Hexane.

-

Salt Formation: To isolate high-purity material, dissolve the crude oil in Ethanol and add 1.1 equiv of Oxalic Acid or HCl in ether. The salt precipitates cleanly.

Process Workflow Diagram

Figure 2: Operational workflow for the PTC synthesis.

Analytical Specifications

To ensure the integrity of the synthesized compound, the following analytical parameters should be met:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Pale yellow oil or low-melting solid |

| Identification | 1H-NMR (CDCl3) | |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Water Content | Karl Fischer | < 0.5% |

NMR Diagnostic Signal: Look for the disappearance of the singlet at

Troubleshooting & Safety

Common Issues

-

Low Yield: Usually due to insufficient stirring speed. The catalyst must transfer between phases efficiently. Increase RPM.

-

Mono-alkylation Impurities: Caused by insufficient base or stopping the reaction too early. Ensure >4 equiv NaOH is used to drive the second alkylation.

-

Dark/Tar Formation: Reaction temperature too high. The pyridine ring is electron-deficient and can undergo nucleophilic attack/polymerization at high temperatures. Keep T < 40°C.

Safety Hazards

-

2-Pyridylacetonitrile: Toxic by inhalation and skin contact. Handle in a fume hood.

-

Sodium Hydroxide (50%): Extremely corrosive. Causes severe burns. Wear chemical-resistant gloves and face shield.

-

Exotherm: The deprotonation is fast. Accumulation of reagents followed by a sudden "kick" can lead to thermal runaway. Always add base slowly.

References

-

Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.

-

Fleming, F. F., et al. (2015).[6] Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines.[6][7] Chemical Communications. (Discusses acidity and alkylation of pyridine derivatives).

-

BenchChem. (2025). 2-Phenyl-2-(2-pyridyl)acetonitrile Product Data & Synthesis Analogies.

- Sato, Y., et al. (1997). Synthesis of 1-Arylcyclohexanecarbonitriles via Phase Transfer Catalysis. Chemical & Pharmaceutical Bulletin. (General reference for gem-disubstituted cyclohexane synthesis).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Cyclohexanecarbonitrile, 1-(1-piperidinyl)- [webbook.nist.gov]

- 4. 1-Piperidinocyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]

- 5. alpha-Phenyl-2-pyridineacetonitrile CAS#: 5005-36-7 [m.chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Cycloalkylation of 2-Pyridylacetonitrile via Phase Transfer Catalysis

Topic: Protocol for alkylation of 2-pyridylacetonitrile with 1,5-dibromopentane Content Type: Application Note / Technical Protocol

Executive Summary

This application note details the synthesis of 1-(2-pyridyl)cyclohexanecarbonitrile via the double alkylation of 2-pyridylacetonitrile with 1,5-dibromopentane .

While traditional methods employ hazardous bases like Sodium Hydride (NaH) in dipolar aprotic solvents (DMF/DMSO), this protocol recommends Liquid-Liquid Phase Transfer Catalysis (LL-PTC) . This method utilizes 50% aqueous sodium hydroxide and a quaternary ammonium catalyst.[1]

Key Advantages of this Protocol:

-

Safety: Eliminates pyrophoric bases (NaH) and reduces explosion risks.

-

Selectivity: High dilution techniques and interfacial kinetics favor intramolecular cyclization over intermolecular polymerization.[1]

-

Scalability: The biphasic system allows for easy thermal management and simple aqueous workup, suitable for kilo-lab to pilot-scale transfer.[1]

Chemical Foundation & Mechanism[2][3]

Mechanistic Insight

The reaction involves the formation of a quaternary carbon center via a double nucleophilic substitution (

This enhanced acidity allows for rapid deprotonation at the organic-aqueous interface.[1] The reaction proceeds in two stages:[2][3][4]

-

Mono-alkylation: The carbanion attacks the first bromide of 1,5-dibromopentane.[1]

-

Cyclization: The resulting intermediate undergoes a second deprotonation and an intramolecular

attack to close the cyclohexane ring.[1]

Reaction Pathway Diagram

Figure 1: Stepwise mechanism showing the progression from substrate to cyclized product via Phase Transfer Catalysis.

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | Conc./Purity | Critical Attribute |

| 2-Pyridylacetonitrile | Substrate | 1.0 | >98% | Toxic. Handle in fume hood.[1] |

| 1,5-Dibromopentane | Electrophile | 1.1 - 1.2 | >97% | Excess ensures complete conversion.[1] |

| TBAB (Tetrabutylammonium bromide) | Catalyst | 0.05 (5 mol%) | Solid | Hygroscopic; facilitates ion transfer. |

| NaOH | Base | 4.0 | 50% w/w (aq) | High concentration is vital for dehydration. |

| Toluene | Solvent | 10 Vol | ACS Grade | Dissolves organic reactants.[1] |

Step-by-Step Methodology (PTC Method)

Step 1: Reactor Setup

-

Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring preferred for biphasic mixing), a reflux condenser, and a temperature probe.

-

Note: Magnetic stirring is often insufficient for maintaining the emulsion required for efficient PTC.[1]

Step 2: Charge Organic Phase

-

Charge 2-Pyridylacetonitrile (1.0 equiv) and TBAB (0.05 equiv) into the flask.

-

Add Toluene (5 volumes relative to nitrile mass).

-

Add 1,5-Dibromopentane (1.1 equiv).[1]

-

Stir at room temperature until solids (catalyst) are dispersed/dissolved.

Step 3: Controlled Initiation

-

Crucial Step: Begin vigorous stirring (ensure a vortex).

-

Add 50% NaOH solution (4.0 equiv) dropwise via an addition funnel over 30–45 minutes.

-

Observation: The reaction is exothermic.[1][5] Maintain internal temperature between 35°C – 45°C during addition. Use a water bath if necessary.[1]

-

Why: Adding base last to a mixture of substrate and electrophile keeps the concentration of the electrophile high relative to the generated carbanion, favoring alkylation over self-condensation (Thorpe-Ziegler reaction).

Step 4: Reaction Propagation

-

After addition is complete, heat the mixture to 50°C – 60°C .

-

Maintain agitation for 3–5 hours.[1]

-

IPC (In-Process Control): Monitor by TLC (Silica, 20% EtOAc/Hexane) or HPLC. Look for the disappearance of the starting nitrile (

) and appearance of the product (

Step 5: Workup

-

Cool reaction mixture to room temperature.

-

Add Water (5 volumes) and stir for 10 minutes to dissolve inorganic salts (NaBr).

-

Separate phases.[1][6][7][8] Extract the aqueous layer once with Toluene.[1]

-

Combine organic layers and wash with:

-

Dry over anhydrous

and concentrate under reduced pressure.[1][6]

Step 6: Purification

-

The crude oil often crystallizes upon standing or triturating with cold hexane/heptane.[1]

-

If oil persists, high-vacuum distillation or recrystallization from ethanol/water is recommended.[1]

Process Control & Self-Validation

To ensure the protocol is a "self-validating system," the following Critical Quality Attributes (CQAs) must be monitored.

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Polymerization | Tarry/viscous black residue; low yield.[1] | Base added too fast; Stirring too slow. | Increase stirring speed (RPM); Dilute reaction further with Toluene. |

| Mono-alkylation | Product mass = Substrate + 150 (approx); Alkene peaks in NMR. | Insufficient base strength or time; Hydrolysis of alkyl bromide.[1] | Ensure NaOH is 50% (sat.); Increase reaction time; Check 1,5-dibromopentane quality. |

| Hydrolysis | Formation of Amide ( | Temperature too high (>70°C); Reaction time too long. | Keep Temp <60°C. Stop reaction immediately upon IPC completion. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the critical exothermic control point.

Safety & Handling

-

Cyanide/Nitrile Hazards: While 2-pyridylacetonitrile is not free cyanide, it is highly toxic.[1] Metabolism can release cyanide.[1] Antidote: Have a cyanide antidote kit (e.g., hydroxocobalamin) accessible in the facility.

-

Vesicants: 1,5-Dibromopentane is a skin irritant and potential alkylating mutagen.[1] Double-glove (Nitrile/Laminate) when handling.

-

Exotherm: The deprotonation of the activated methylene is exothermic.[1] On a large scale, failure to control the feed rate of NaOH can lead to thermal runaway.[1]

References

-

Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Catalysis in Organic Synthesis. This foundational text establishes the mechanism for alkylating phenylacetonitriles with dihaloalkanes using 50% NaOH and TEBA/TBAB.[1]

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Provides the pKa data establishing the higher acidity of pyridylacetonitrile compared to phenylacetonitrile.[1]

-

Sato, N., et al. (1999).[1] Synthesis of 1-(2-pyridyl)cyclohexanecarbonitrile derivatives as intermediates for pharmaceutical agents.

-

Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][7][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.

-

[1]

-

Sources

- 1. youtube.com [youtube.com]

- 2. d-nb.info [d-nb.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]

Application Note: Scalable Synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile via Phase Transfer Catalysis

Executive Summary

This application note details the synthesis of 1-(Pyridin-2-yl)cyclohexanecarbonitrile , a critical intermediate in the development of antitussive agents and pyridine-based pharmaceutical scaffolds.[1] Traditionally, the alkylation of 2-pyridylacetonitrile required hazardous strong bases (e.g., NaNH₂, LiDA) under strictly anhydrous conditions.

Here, we present a modernized, robust Phase Transfer Catalysis (PTC) protocol. By utilizing a liquid-liquid interfacial system (50% NaOH/Toluene) with a quaternary ammonium catalyst, this method offers superior safety profiles, higher yields (>85%), and operational simplicity suitable for scale-up.

Chemical Background & Retrosynthetic Analysis[1]

The target molecule features a gem-disubstituted carbon linking a pyridine ring, a nitrile group, and a cyclohexane ring.[1] The most efficient retrosynthetic disconnection involves the double alkylation of 2-pyridylacetonitrile with 1,5-dibromopentane .[1]

The Challenge

The

-

Polymerization: 2-Pyridylacetonitrile is prone to self-condensation in the presence of strong bases.[1]

-

Mono- vs. Dialkylation: Controlling the reaction to ensure complete cyclization (dialkylation) without forming open-chain polymeric byproducts.[1]

The PTC Solution

Phase Transfer Catalysis (PTC) solves these issues by compartmentalizing the reactants. The bulk base remains in the aqueous phase, while the organic substrate remains in the organic phase. The deprotonation occurs only at the interface or via the extraction of the active species by the catalyst, minimizing side reactions.

Mechanistic Pathway[1][2]

The reaction follows the Makosza Interfacial Mechanism .[1] The quaternary ammonium catalyst (

Reaction Scheme

[1]Mechanistic Diagram (DOT)

Figure 1: Interfacial mechanism for the double alkylation of 2-pyridylacetonitrile via PTC.

Experimental Protocols

Protocol A: Liquid-Liquid PTC (Recommended)

This method utilizes a concentrated aqueous base and is suitable for most laboratory and industrial scale-ups.

Reagents:

-

2-Pyridylacetonitrile (11.8 g, 100 mmol)[1]

-

1,5-Dibromopentane (25.3 g, 110 mmol, 1.1 eq)

-

Sodium Hydroxide (50% w/w aqueous solution, 40 mL)

-

Catalyst: Benzyltriethylammonium chloride (TEBA) (1.14 g, 5 mmol, 5 mol%)

-

Solvent: Toluene (30 mL) or Monochlorobenzene (MCB)

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Charging: Add 2-pyridylacetonitrile, 1,5-dibromopentane, TEBA, and Toluene to the flask. Stir to dissolve.

-

Temperature Control: Cool the mixture to 15–20°C using an ice-water bath.

-

Reaction: Add the 50% NaOH solution dropwise over 30 minutes.

-

Digestion: After addition, remove the cooling bath. Allow the reaction to warm to room temperature naturally.[1] Heat to 50°C and stir vigorously (800+ RPM) for 3–4 hours.

-

Note: High stirring speed is essential to maximize interfacial surface area.[1]

-

-

Quench & Separation: Cool to room temperature. Add water (100 mL) to dissolve salts. Separate the organic layer.[1][3][2][4]

-

Extraction: Extract the aqueous layer with Toluene (2 x 30 mL). Combine organic layers.

-

Wash: Wash combined organics with water (50 mL), then brine (50 mL). Dry over anhydrous

.[1] -

Purification: Evaporate solvent under reduced pressure. Distill the residue under high vacuum (approx. 140–150°C at 0.5 mmHg) or recrystallize from Ethanol/Hexane if the product solidifies (mp

66-68°C).[1]

Protocol B: Solid-Liquid PTC (Anhydrous)

Use this protocol if the specific pyridine derivative is sensitive to hydrolysis.[1]

Reagents:

-

Powdered KOH (4 eq)

-

18-Crown-6 (5 mol%) or TBAI (Tetrabutylammonium iodide)[1]

-

Solvent: Acetonitrile or DCM.[1]

Procedure:

-

Suspend powdered KOH and catalyst in Acetonitrile.[1]

-

Add the mixture of 2-pyridylacetonitrile and 1,5-dibromopentane slowly.

-

Reflux for 2 hours.

-

Filter off solid salts (

, excess -

Evaporate solvent and distill.[1]

Workflow Visualization